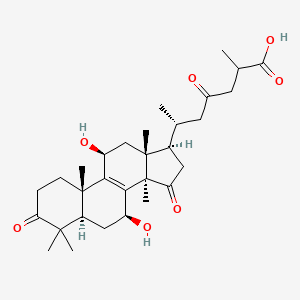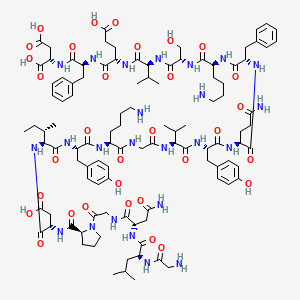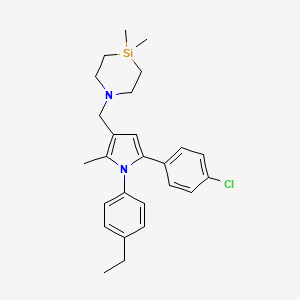
MmpL3-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MmpL3-IN-3 is a compound that targets the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium species, including Mycobacterium tuberculosis . This compound has shown promise in the development of novel therapies against tuberculosis, particularly in combating multi-drug-resistant and extensively drug-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MmpL3-IN-3 involves several steps, including the preparation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis procedures while ensuring consistency, safety, and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
MmpL3-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
MmpL3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of mycolic acid transport and its inhibition.
Biology: Helps in understanding the role of MmpL3 in mycobacterial cell wall synthesis and its impact on bacterial viability.
Medicine: Potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: May be used in the development of new antimicrobial agents and diagnostic tools
Mechanism of Action
MmpL3-IN-3 exerts its effects by inhibiting the function of the mycobacterial membrane protein large 3 (MmpL3), which is responsible for transporting mycolic acids to the mycobacterial cell wall. This inhibition disrupts the synthesis of the cell wall, leading to bacterial cell death. The compound targets specific molecular pathways and binding sites on the MmpL3 protein, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to MmpL3-IN-3 in terms of their mechanism of action and therapeutic potential. These include:
BM212: Another MmpL3 inhibitor with strong antimycobacterial activity.
AU1235: Known to inhibit the flipping of mycolic acids across the inner membrane.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against MmpL3. It has shown superior efficacy in preclinical studies compared to other similar compounds, making it a valuable candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C26H33ClN2Si |
|---|---|
Molecular Weight |
437.1 g/mol |
IUPAC Name |
1-[[5-(4-chlorophenyl)-1-(4-ethylphenyl)-2-methylpyrrol-3-yl]methyl]-4,4-dimethyl-1,4-azasilinane |
InChI |
InChI=1S/C26H33ClN2Si/c1-5-21-6-12-25(13-7-21)29-20(2)23(19-28-14-16-30(3,4)17-15-28)18-26(29)22-8-10-24(27)11-9-22/h6-13,18H,5,14-17,19H2,1-4H3 |
InChI Key |
TUZINMIDJHOXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)CN4CC[Si](CC4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


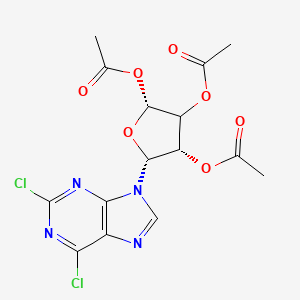
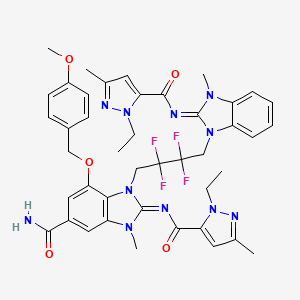

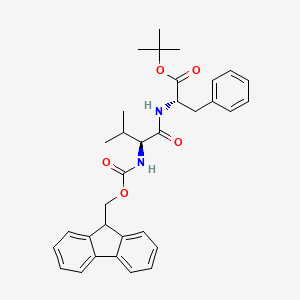

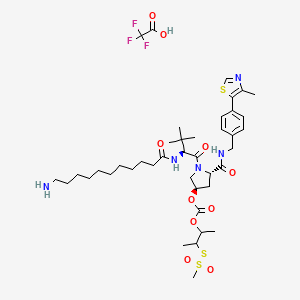
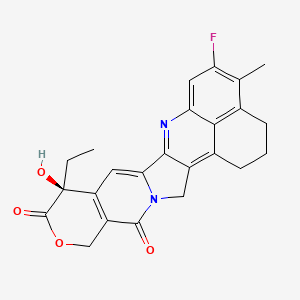



![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
